Cas no 1805708-48-8 (5-Formyl-2-methylphenylhydrazine)

5-フォルミル-2-メチルフェニルヒドラジンは、有機合成において有用な中間体です。この化合物は、ヒドラジン基とアルデヒド基を併せ持つため、さまざまな縮合反応や環化反応に適用可能です。特に、ヘテロ環化合物の合成において重要な役割を果たします。高い反応性と選択性を有し、医薬品や農薬の原料としての応用が期待されます。純度が高く、安定性に優れた製品として提供されており、実験室規模から工業生産まで幅広く利用可能です。取扱い時には適切な保護具の使用が推奨されます。

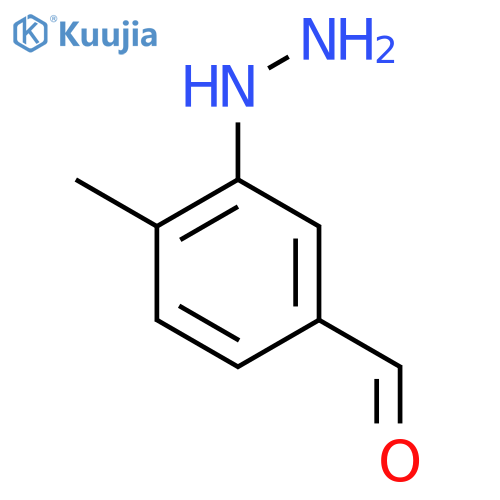

1805708-48-8 structure

商品名:5-Formyl-2-methylphenylhydrazine

CAS番号:1805708-48-8

MF:C8H10N2O

メガワット:150.177801609039

CID:4934175

5-Formyl-2-methylphenylhydrazine 化学的及び物理的性質

名前と識別子

-

- 5-Formyl-2-methylphenylhydrazine

-

- インチ: 1S/C8H10N2O/c1-6-2-3-7(5-11)4-8(6)10-9/h2-5,10H,9H2,1H3

- InChIKey: PPJYFXVBYIEABA-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=CC(C)=C(C=1)NN

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 138

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 55.1

5-Formyl-2-methylphenylhydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A250001367-1g |

5-Formyl-2-methylphenylhydrazine |

1805708-48-8 | 98% | 1g |

1,853.50 USD | 2021-06-15 | |

| Alichem | A250001367-250mg |

5-Formyl-2-methylphenylhydrazine |

1805708-48-8 | 98% | 250mg |

714.00 USD | 2021-06-15 | |

| Alichem | A250001367-500mg |

5-Formyl-2-methylphenylhydrazine |

1805708-48-8 | 98% | 500mg |

960.40 USD | 2021-06-15 |

5-Formyl-2-methylphenylhydrazine 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

1805708-48-8 (5-Formyl-2-methylphenylhydrazine) 関連製品

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量